N-(acid-PEG3)-N-bis(PEG3-amine)

Beschreibung

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53N3O11/c26-2-8-32-14-20-38-23-17-35-11-5-28(6-12-36-18-24-39-21-15-33-9-3-27)4-10-34-16-22-37-19-13-31-7-1-25(29)30/h1-24,26-27H2,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEQPDRTEWXDPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53N3O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to N-(acid-PEG3)-N-bis(PEG3-amine): A Trivalent Linker for Advanced Bioconjugation

Abstract

N-(acid-PEG3)-N-bis(PEG3-amine) is a sophisticated, trivalent, and hydrophilic polyethylene glycol (PEG)-based linker engineered for advanced applications in drug development and biotechnology. Its unique trifunctional architecture, featuring a terminal carboxylic acid and two terminal primary amines, provides a versatile platform for the synthesis of complex bioconjugates. This guide offers an in-depth exploration of the linker's physicochemical properties, core functionalities, and field-proven applications. We will delve into the mechanistic principles behind its use, provide detailed, validated protocols for its conjugation, and present expert insights into optimizing its performance in creating next-generation therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction: The Rise of Trivalent PEG Linkers

In the landscape of targeted therapeutics, the linker molecule is not merely a passive spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the entire conjugate.[1][2][3] While simple bifunctional linkers have been instrumental, the demand for more complex molecular architectures has driven the development of multi-functional scaffolds. N-(acid-PEG3)-N-bis(PEG3-amine) emerges as a key player in this arena. It is a heterotrifunctional molecule, meaning it possesses three different reactive termini, allowing for the controlled, sequential conjugation of up to three different molecular entities.

This linker is particularly valuable in the construction of Proteolysis-Targeting Chimeras (PROTACs) .[4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][7] The trivalent nature of this linker allows for the attachment of an E3 ligase ligand to one arm and a target protein ligand to another, with the third arm available for modulating physicochemical properties or attaching other functionalities.

Furthermore, the branched PEGylated structure confers significant advantages. PEG linkers are well-established in the pharmaceutical field for their ability to:

-

Enhance Hydrophilicity: This improves the solubility of often hydrophobic drug payloads and reduces aggregation of the final conjugate.[1][2][][9]

-

Improve Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[1][2]

-

Reduce Immunogenicity: The hydrophilic PEG chains can shield the conjugate from recognition by the immune system.[][9]

This guide will provide the foundational knowledge and practical protocols necessary for researchers to harness the full potential of this versatile linker.

Physicochemical Properties and Structural Analysis

A thorough understanding of the linker's properties is paramount for designing successful conjugation strategies.

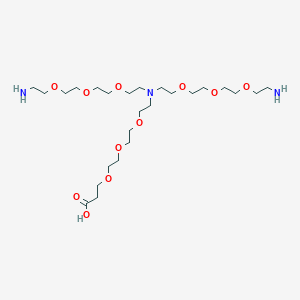

Chemical Structure

The molecule consists of a central nitrogen atom from which three PEG3 (triethylene glycol) arms extend. One arm terminates in a carboxylic acid, while the other two terminate in primary amines.

Caption: Structure of N-(acid-PEG3)-N-bis(PEG3-amine).

Core Data

The following table summarizes the key quantitative data for N-(acid-PEG3)-N-bis(PEG3-amine).

| Property | Value | Source |

| Chemical Formula | C25H53N3O11 | [10][11] |

| Molecular Weight | 571.71 g/mol | [10][11] |

| CAS Number | 2183440-35-7 | [10] |

| Purity | Typically >95% | [11] |

| Solubility | Water, DMSO, DMF, DCM | [10] |

| Storage Condition | -20°C | [10] |

| Appearance | Varies (often a solid or viscous oil) |

Core Functionality & Reaction Mechanisms

The utility of this linker lies in the orthogonal reactivity of its terminal groups. The carboxylic acid can be selectively activated to react with amines, while the two primary amines can react with a variety of functional groups, most commonly activated carboxylic acids (e.g., NHS esters).[10]

Activation of the Carboxylic Acid Moiety

Direct amidation between a carboxylic acid and an amine is generally inefficient and requires harsh conditions.[12][13] Therefore, the carboxyl group must first be activated to create a more reactive intermediate. The most common and robust method in bioconjugation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS .

Mechanism of Action (EDC/NHS Activation):

-

O-Acylisourea Intermediate Formation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.

-

NHS Ester Formation: This intermediate is prone to hydrolysis. NHS is added to react with the O-acylisourea, forming a more stable, amine-reactive NHS ester. This ester is less susceptible to hydrolysis in aqueous buffers, increasing the overall efficiency of the conjugation to an amine-containing molecule.[]

-

Amide Bond Formation: The primary amine of the target molecule attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond.

Caption: EDC/NHS activation workflow for the carboxyl group.

Reactivity of the Primary Amine Moieties

The two primary amines on the linker are nucleophilic and readily react with electrophilic groups to form stable covalent bonds. Common reaction partners include:

-

Activated Esters (e.g., NHS esters): This is the most common strategy for labeling with proteins, payloads, or ligands that have been functionalized with a carboxyl group. The reaction forms a stable amide bond.

-

Isothiocyanates (ITC): Forms a stable thiourea linkage.

-

Aldehydes/Ketones: Undergoes reductive amination to form a secondary amine linkage.

This dual amine functionality is particularly advantageous for creating molecules with a "doubled payload" or for attaching two different molecules to a central scaffold.[1][2]

Key Application: Stepwise PROTAC Synthesis

The structure of N-(acid-PEG3)-N-bis(PEG3-amine) is ideally suited for a stepwise PROTAC synthesis, which provides superior control over the final product compared to a one-pot approach.

Caption: Stepwise workflow for PROTAC synthesis.

Experimental Protocols

Disclaimer: These protocols are for reference only and should be optimized for specific molecules and laboratory conditions. MedChemExpress and other vendors have not independently confirmed the accuracy of these methods.[4][6]

Protocol 1: Activation of Linker Carboxyl Group and Conjugation to an Amine-Containing Ligand (e.g., E3 Ligase Ligand)

This protocol describes the formation of the first amide bond.

Materials:

-

N-(acid-PEG3)-N-bis(PEG3-amine)

-

Amine-functionalized Ligand 1 (e.g., pomalidomide derivative)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Linker Activation: a. Dissolve N-(acid-PEG3)-N-bis(PEG3-amine) (1.2 equivalents) in anhydrous DMF. b. Add Sulfo-NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution. c. Stir the reaction at room temperature for 30-60 minutes to form the NHS ester. Expert Insight: Using Sulfo-NHS improves the water solubility of the activated linker, which can be beneficial if the subsequent conjugation is performed in aqueous buffer.

-

Conjugation: a. Dissolve the amine-functionalized Ligand 1 (1.0 equivalent) in DMF or a suitable buffer. b. Add the activated linker solution from step 1c to the Ligand 1 solution. c. Add DIPEA (3.0 equivalents) to act as a base, scavenging the acid produced. d. Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

-

Monitoring & Purification: a. Monitor the reaction progress using LC-MS to observe the consumption of the starting material and the formation of the desired product mass. b. Upon completion, quench the reaction (e.g., with hydroxylamine). c. Purify the resulting conjugate (Intermediate 1) using reverse-phase HPLC.

Protocol 2: Conjugation of a Carboxyl-Containing Ligand to the Linker's Amine Groups

This protocol describes the formation of the second and third amide bonds.

Materials:

-

Purified Intermediate 1 (from Protocol 1)

-

Carboxyl-functionalized Ligand 2 (e.g., target protein ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous DMF

-

DIPEA

Procedure:

-

Ligand Activation (Concurrent with Conjugation): a. Dissolve the carboxyl-functionalized Ligand 2 (2.2 equivalents) in anhydrous DMF. b. Add HATU (2.2 equivalents) and DIPEA (4.0 equivalents). Stir for 15 minutes at room temperature. Expert Insight: HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for difficult couplings, often resulting in higher yields and faster reaction times than EDC/NHS for this step.[15]

-

Conjugation: a. Dissolve the purified Intermediate 1 (1.0 equivalent) in anhydrous DMF. b. Add the solution of Intermediate 1 to the activated Ligand 2 solution from step 1b. c. Stir the reaction at room temperature for 1-3 hours.

-

Monitoring & Final Purification: a. Monitor the reaction progress by LC-MS. b. Once complete, purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity. c. Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Trustworthiness: A Self-Validating System

The integrity of this multi-step synthesis is maintained through rigorous in-process controls.

-

LC-MS Monitoring: At each stage, Liquid Chromatography-Mass Spectrometry is used to validate the reaction. The disappearance of the starting materials' mass peaks and the appearance of the expected product mass peak confirms that the desired conjugation has occurred.

-

HPLC Purification: High-Performance Liquid Chromatography at each purification step ensures that unreacted components and side products are removed. This isolation of the intermediate is critical for preventing the formation of undesired homodimers or other complex mixtures in the subsequent step.

-

Final Characterization: The final, purified molecule is subjected to high-resolution mass spectrometry to confirm its exact mass and elemental composition. NMR spectroscopy is then used to verify the complete chemical structure, ensuring all components are present and correctly linked.

This analytical trifecta ensures that the final product is precisely the molecule it was designed to be, providing trustworthiness and reproducibility for downstream biological assays.

Conclusion and Future Outlook

N-(acid-PEG3)-N-bis(PEG3-amine) represents a powerful and versatile tool for the construction of complex, multi-component therapeutics. Its hydrophilic PEG backbone and orthogonal reactive handles provide a robust framework for developing molecules with enhanced solubility and tailored functionality.[2][] As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the demand for sophisticated, multi-arm linkers like this will undoubtedly grow.[16][17][18] Mastering the chemistry and strategic application of this linker will empower researchers to build more potent, selective, and effective therapeutic agents.

References

-

ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

-

Labinsights. (2023, May 8). What are PEG Linkers?. Retrieved from [Link]

-

Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]

-

Creative Biolabs. (2025, June 4). Heterobifunctional Crosslinkers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation. Retrieved from [Link]

-

Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

-

Thermo Fisher Scientific via YouTube. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. Retrieved from [Link]

-

Precise PEG. (n.d.). N-(acid-PEG3)-N-bis(PEG3-amine). Retrieved from [Link]

-

Precise PEG. (n.d.). N-(Amino-PEG3)-N-bis(PEG3-acid). Retrieved from [Link]

-

CD Bioparticles. (n.d.). N-Boc-N-Bis(PEG3-Acid). Retrieved from [Link]

-

PubMed. (2018, April 23). Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of drug-linker 1. Retrieved from [Link]

-

Abzena. (n.d.). Linker Payload Design & Synthesis. Retrieved from [Link]

-

CD Bioparticles. (n.d.). N-(Azido-PEG3)-N-(PEG2-Amine)-PEG3-Acid. Retrieved from [Link]

-

NJ Bio, Inc. (n.d.). Payloads and Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

Sources

- 1. adcreview.com [adcreview.com]

- 2. labinsights.nl [labinsights.nl]

- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 10. N-(acid-PEG3)-N-bis(PEG3-amine), 2183440-35-7 | BroadPharm [broadpharm.com]

- 11. precisepeg.com [precisepeg.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. pubs.rsc.org [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abzena.com [abzena.com]

- 18. chemexpress.com [chemexpress.com]

Synthesis of Trifunctional PEG Amine Linkers: An In-Depth Technical Guide

Executive Summary

Trifunctional polyethylene glycol (PEG) amine linkers represent a critical class of heterobifunctional and homofunctional polymers in modern bioconjugation. Unlike linear PEGs, which offer only two attachment points, trifunctional "star" or "Y-shaped" architectures enable multivalency—allowing the conjugation of multiple drug payloads, the formation of hydrogel networks, or the creation of complex antibody-drug conjugates (ADCs).

This guide details the synthesis, purification, and characterization of 3-arm PEG-Amines (Glycerol Core) . While commercial options exist, in-house synthesis allows for precise control over polydispersity index (PDI) and functionalization fidelity. We focus here on the Mesylate-Azide-Staudinger route, a robust pathway that avoids the metal contamination of hydrogenation and the harsh hydrolysis of Gabriel synthesis.

Part 1: Structural Architectures & Design Logic

Core Selection: The Foundation of Geometry

The synthesis of a 3-arm PEG begins with the initiator core. The choice of core dictates the symmetry and steric environment of the final amine groups.

| Core Initiator | Structure | Advantages | Disadvantages |

| Glycerol | Biocompatible, metabolizable, commercially standard. | C2 secondary hydroxyl is less reactive than C1/C3 primary hydroxyls, leading to potential arm length asymmetry. | |

| Trimethylolpropane (TMP) | Three equivalent primary hydroxyls; produces highly symmetric stars. | Non-metabolizable ether core (minor concern for high MW). | |

| Pentaerythritol | Typically used for 4-arm, but can be modified for 3-arm. | Higher steric bulk at the core. |

Recommendation: For drug delivery applications requiring FDA precedent, Glycerol is the preferred core. For materials science requiring perfect symmetry, TMP is superior.

Molecular Weight Considerations

The reactivity of the terminal hydroxyls decreases as the molecular weight (MW) increases due to chain entanglement and steric shielding.

-

Low MW (<2 kDa): High reactivity, difficult to precipitate.

-

High MW (>20 kDa): Lower end-group fidelity; requires tight control of stoichiometry during activation.

Part 2: Synthetic Pathways (The "Meat")

We will detail the Homofunctional Synthesis of a 3-arm PEG-Amine (

The Pathway Selection: Why Staudinger?

-

Direct Amination (High P/T): Harsh conditions, often yields secondary amines.

-

Gabriel Synthesis: Effective for primary amines but hydrazine deprotection can be difficult to remove completely from polymers.

-

Staudinger Reduction (Recommended): Converts Azide (

) to Amine (

Visualization: Synthetic Workflow

Caption: Figure 1. Step-wise synthetic pathway from hydroxyl-terminated star PEG to amine-terminated star PEG via the Mesylate-Azide route.

Part 3: Critical Experimental Protocols

Prerequisites: All glassware must be oven-dried. PEG starting material must be azeotropically dried with toluene to remove trace water, which competes with MsCl.

Step 1: Activation (Mesylation)

The hydroxyl groups are converted to mesylates (methanesulfonates), excellent leaving groups.

-

Dissolution: Dissolve dried 3-arm PEG-OH (10 g, ~1 mmol eq. of -OH) in anhydrous Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Triethylamine (TEA) (5 eq. per -OH group) and cool to 0°C under nitrogen.

-

Mesylation: Dropwise add Methanesulfonyl Chloride (MsCl) (3 eq. per -OH group).

-

Expert Tip: Use MsCl over Tosyl Chloride (TsCl). MsCl is less sterically hindered, ensuring higher conversion for multi-arm polymers.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temp (RT) overnight.

-

Workup: Wash with 1M HCl (removes TEA), then saturated

, then brine. Dry organic layer over -

Precipitation: Concentrate DCM to ~10 mL and pour into cold Diethyl Ether (200 mL). Filter white solid.

Step 2: Azidation (Nucleophilic Substitution)

-

Solvent Switch: Dissolve PEG-OMs in anhydrous DMF (10 mL/g PEG).

-

Reagent: Add Sodium Azide (

) (5 eq. per -OMs group).-

Safety:

is toxic and shock-sensitive. Do not use chlorinated solvents (DCM) in this step to avoid forming explosive diazidomethane.

-

-

Reaction: Heat to 80°C for 24 hours.

-

Workup: Cool, filter off excess salts. Evaporate DMF under reduced pressure (or dialyze if MW > 5kDa).

-

Validation: FTIR should show a strong azide peak at ~2100

.

Step 3: Staudinger Reduction[2]

-

Reaction: Dissolve PEG-

in THF. Add Triphenylphosphine ( -

Hydrolysis: Add water (1 mL per g PEG). Stir overnight. This hydrolyzes the intermediate to the amine and triphenylphosphine oxide (

). -

Purification Challenge:

is difficult to remove.

Part 4: Purification & Characterization

Achieving pharmaceutical-grade purity requires removing trace under-functionalized arms (e.g., 2 amines, 1 hydroxyl).

Ion Exchange Chromatography (IEX)

This is the only method to separate PEG-NH2 from PEG-OH or PEG-N3 based on charge.

-

Resin: SP Sepharose (Cation Exchange).

-

Buffer A: 20 mM Sodium Acetate, pH 4.5 (PEG-Amine binds).

-

Buffer B: Buffer A + 1M NaCl (Elution).

-

Protocol: Load sample. Wash with 5 CV (Column Volumes) of Buffer A to remove non-charged impurities (TPPO, unreacted PEG). Elute with a gradient of 0-100% Buffer B.

Characterization Matrix

| Technique | Purpose | Key Observation |

| H-NMR ( | Degree of Substitution | Shift of |

| MALDI-TOF MS | MW Distribution & End Groups | Distinct mass shifts. |

| Ninhydrin Test | Qualitative Amine Check | Purple/Blue color indicates primary amines. |

| GPC/SEC | Polydispersity | Ensure no cross-linking (dimerization) occurred. |

Visualization: Purification Logic

Caption: Figure 2. Purification workflow emphasizing Cation Exchange Chromatography (CEX) for charge-based separation.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Amine Conversion | Incomplete Mesylation | Ensure PEG is dry. Use excess MsCl. Check TEA quality. |

| Cross-linking (Dimerization) | Bifunctional impurities in MsCl or localized heating | Add MsCl slowly at 0°C. Ensure dilute conditions. |

| TPPO Contamination | Inefficient precipitation | TPPO is soluble in ether. Use multiple precipitations or IEX (best). |

| Yellow Product | Oxidation of amines | Store under Argon/Nitrogen. Use EDTA in buffers to chelate metals. |

References

-

JenKem Technology. 3arm PEG Amine (glycerol), HCl salt.[4] Retrieved from JenKem USA.[5] 4

-

BenchChem. Synthesis and Purification of Amine-Terminated PEG7: An In-depth Technical Guide. Retrieved from BenchChem.[6][2][7] 8

-

Liu, M., et al. (2004). Separation of polyethylene glycols and their amino-substituted derivatives by high-performance gel filtration chromatography.[9] Journal of Chromatography A. 9[9]

-

Chemistry Steps. The Gabriel Synthesis of Primary Amines.[10][11][12]11

-

Organic Chemistry Portal. Staudinger Reaction / Staudinger Reduction.[13]13

-

BroadPharm. Protocol for Amino PEG.14

-

University of Bath. Determining the molecular weight of PEG standards by MALDI-TOF MS.1

Sources

- 1. bath.ac.uk [bath.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. 3arm PEG Amine (glycerol), HCl salt [jenkemusa.com]

- 5. heterobifunctional pegs [jenkemusa.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Separation of polyethylene glycols and their amino-substituted derivatives by high-performance gel filtration chromatography at low ionic strength with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Staudinger Reaction [organic-chemistry.org]

- 14. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for the Use of Trifunctional Linkers in Antibody-Drug Conjugates

Introduction: Beyond Dual Functionality in ADCs

Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies (mAbs) with the potent cell-killing power of cytotoxic drugs.[1][2] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to its payload.[3][4][5][] While traditional bifunctional linkers serve this primary purpose, the evolution of ADC technology has led to the development of trifunctional linkers . These advanced chemical scaffolds possess three reactive arms, enabling the attachment of the antibody, the cytotoxic payload, and a third functional molecule.[7]

This third arm opens a new dimension in ADC design, allowing for the incorporation of moieties that can modulate physicochemical properties, facilitate imaging, or introduce additional therapeutic or targeting mechanisms.[7][8] This guide provides a comprehensive overview of the rationale, application, and detailed protocols for utilizing trifunctional linkers in the development of next-generation ADCs.

Figure 1: Conceptual comparison of an ADC constructed with a traditional bifunctional linker versus an advanced trifunctional linker.

Rationale for Employing Trifunctional Linkers

The decision to use a trifunctional linker is driven by the need to impart additional functionality to the ADC, addressing limitations of simpler constructs. The causality behind this choice is rooted in enhancing the therapeutic index and expanding the capabilities of the ADC platform.

-

Modulation of Physicochemical Properties: Highly potent payloads are often hydrophobic, which can lead to ADC aggregation, accelerated clearance, and reduced efficacy.[9] The third arm of a trifunctional linker can be used to attach hydrophilic polymers like polyethylene glycol (PEG), improving solubility, stability, and pharmacokinetic profiles.

-

Enabling Theranostics: By attaching an imaging agent (e.g., a fluorescent dye or a chelator for a radionuclide), the trifunctional linker transforms the ADC into a theranostic agent. This allows for non-invasive visualization of ADC distribution, target engagement, and tumor penetration, providing invaluable data for preclinical and clinical development.

-

Dual-Payload Delivery: A key advantage is the ability to create ADCs with two distinct payloads.[10][11] This strategy can be employed to deliver synergistic drug combinations, overcoming tumor heterogeneity and drug resistance mechanisms.

-

Enhanced Targeting and Detection: The third moiety can be a secondary targeting ligand to improve affinity for the cancer cell or a tag (like biotin) for simplified detection and purification during development.[7]

Figure 2: Key applications enabled by the third functional arm of a trifunctional linker in advanced ADC design.

Overview of Trifunctional Linker Chemistries

The design of a trifunctional linker must incorporate three orthogonal reactive handles for selective conjugation to the antibody, payload, and functional moiety. The choice of chemistry is dictated by the conjugation strategy (e.g., site-specific vs. stochastic) and the nature of the payload.

| Linker Component | Common Conjugation Chemistry | Rationale and Considerations |

| Antibody-reactive Arm | Maleimide: Reacts with thiol groups from reduced native or engineered cysteines.[10] | Enables site-specific conjugation for homogeneous ADCs when using engineered antibodies (e.g., THIOMABs).[12][] Prone to retro-Michael reaction, but stabilized maleimides are now available.[14] |

| NHS Ester: Reacts with amine groups of lysine residues. | Results in a heterogeneous mixture of ADC species with varying DAR and conjugation sites.[15] | |

| Payload-reactive Arm | Click Chemistry (e.g., Azide-Alkyne): Forms a stable triazole ring.[10][11] | Bio-orthogonal and highly efficient. Requires introduction of an azide or alkyne handle onto the payload. |

| Amide Coupling (EDC/NHS): Reacts with carboxylic acids or amines. | A common and robust method for attaching payloads with suitable functional groups. | |

| Third Moiety Arm | Orthogonal Chemistries: Often employs click chemistry, oxime ligation, or other bio-orthogonal reactions.[10][11] | Must be unreactive towards the conditions used for antibody and payload conjugation to ensure selective attachment. |

| Cleavage Mechanism | Enzyme-cleavable (e.g., Val-Cit): Cleaved by lysosomal proteases like Cathepsin B.[4][16][] | Ensures payload release inside the target cell. The Val-Cit dipeptide is a well-validated trigger.[18] |

| pH-sensitive (e.g., Hydrazone): Hydrolyzed in the acidic environment of endosomes/lysosomes.[1][16][19] | Provides intracellular release but can exhibit instability in circulation.[4] | |

| Non-cleavable (e.g., SMCC): Releases payload only after complete lysosomal degradation of the antibody.[19][20][21] | Offers high plasma stability, reducing off-target toxicity, but may limit the "bystander effect".[16] |

Protocol: Synthesis of a Site-Specific Trifunctional ADC

This protocol describes the generation of a homogeneous ADC using an engineered antibody (containing a reactive cysteine), a trifunctional linker, a cytotoxic payload, and a fluorescent imaging agent.

Rationale: A site-specific approach is chosen to produce a well-defined ADC with a uniform Drug-to-Antibody Ratio (DAR), which is critical for a clear therapeutic window and reproducible pharmacology.[][22]

Figure 3: General experimental workflow for the synthesis and purification of a trifunctional antibody-drug conjugate.

Materials and Reagents

-

Engineered Monoclonal Antibody (e.g., THIOMAB™) with a target concentration of 5-10 mg/mL.

-

Trifunctional Linker with maleimide, azide, and NHS ester functionalities.

-

Alkyne-functionalized cytotoxic payload (e.g., a derivative of MMAE).

-

Azide-functionalized fluorescent dye (e.g., DBCO-Cy5).

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, with 1 mM EDTA.

-

Quenching Reagent: N-acetylcysteine.

-

Purification: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200).

-

Characterization: HIC column, LC-MS system.

Step-by-Step Methodology

Step 1: Pre-assembly of the Linker-Payload-Dye Construct

-

Rationale: Pre-assembling the small molecule components simplifies the final conjugation step to the antibody, improving reaction efficiency and simplifying purification.

-

Dissolve the trifunctional linker and the alkyne-payload in anhydrous DMSO.

-

Add a copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate) to catalyze the azide-alkyne cycloaddition ("click chemistry").[11]

-

Allow the reaction to proceed for 2-4 hours at room temperature. Monitor completion by LC-MS.

-

Once the payload is attached, add the DBCO-functionalized fluorescent dye. This is a copper-free click reaction that will react with the remaining azide on the linker.

-

Incubate for 1-2 hours. Purify the final linker-payload-dye construct using reverse-phase HPLC. Lyophilize the pure product.

Step 2: Partial Reduction of the Antibody

-

Rationale: The goal is to selectively reduce the engineered cysteine thiols without disrupting the essential inter-chain disulfide bonds that maintain the antibody's structure. TCEP is a potent, thiol-free reducing agent ideal for this purpose.[23]

-

Prepare a stock solution of 10 mM TCEP in Reaction Buffer.

-

Add a 2-3 molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours. The precise time and TCEP concentration should be optimized for each specific antibody.

-

Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

Step 3: Conjugation to the Reduced Antibody

-

Rationale: The maleimide group on the linker reacts specifically with the newly exposed cysteine thiols on the antibody to form a stable thioether bond.[10] A slight molar excess of the linker construct ensures complete conjugation.

-

Immediately after TCEP removal, add a 1.5-fold molar excess of the purified linker-payload-dye construct (dissolved in a minimal amount of DMSO) to the reduced antibody.

-

Incubate the reaction at room temperature for 1 hour, protected from light.

-

To quench any unreacted maleimide groups, add a 10-fold molar excess of N-acetylcysteine and incubate for an additional 20 minutes.

Step 4: Purification of the Trifunctional ADC

-

Rationale: SEC is used to separate the high molecular weight ADC (~150 kDa) from unreacted small molecule components and potential aggregates.[8]

-

Load the quenched reaction mixture onto an SEC column pre-equilibrated with formulation buffer (e.g., PBS, pH 7.2).

-

Collect fractions corresponding to the monomeric ADC peak.

-

Pool the relevant fractions and concentrate the final ADC product using an appropriate centrifugal filter device.

-

Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

Protocol: Characterization and Quality Control

A robust analytical workflow is essential to validate the synthesis and ensure the quality, homogeneity, and functionality of the final ADC product.[15]

| Analytical Technique | Parameter Measured | Expected Outcome / Rationale |

| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | By measuring absorbance at 280 nm (for protein) and at the λ-max of the payload/dye, an average DAR can be calculated. Provides a quick, initial assessment. |

| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution & Homogeneity | Separates ADC species based on hydrophobicity. Species with higher DAR are more hydrophobic and elute later. A narrow peak profile indicates a homogeneous product.[15] |

| LC-MS (Reduced Mass) | Site of Conjugation & Purity | The ADC is reduced to separate light and heavy chains. Mass analysis confirms the mass of the linker-payload-dye construct has been added to the correct chain, verifying site-specificity.[10][11] |

| Size Exclusion Chromatography (SEC) | Purity & Aggregation | Quantifies the percentage of monomeric ADC versus high molecular weight aggregates. A high monomer percentage (>95%) is desired for safety and efficacy.[15] |

| ELISA / SPR | Antigen Binding Affinity | Confirms that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen. The binding affinity should be comparable to the unconjugated antibody. |

| In Vitro Cytotoxicity Assay | Potency and Target-Specificity | An MTS or similar cell viability assay on antigen-positive and antigen-negative cell lines demonstrates that the ADC is potent and kills cells in a target-dependent manner.[11] |

| Fluorescence Microscopy | Functional Validation of 3rd Arm | Visualizes the binding and internalization of the ADC into target cells, confirming the functionality of the conjugated fluorescent dye.[7] |

Conclusion

Trifunctional linkers represent a significant advancement in the field of antibody-drug conjugates, moving beyond simple conjugation to the intelligent design of multi-modal therapeutic agents. By providing a scaffold to attach a payload, an antibody, and a third functional moiety, these linkers enable the creation of ADCs with improved pharmacokinetics, theranostic capabilities, and novel therapeutic strategies like dual-payload delivery. The successful application of this technology relies on a deep understanding of orthogonal chemistries and a rigorous analytical framework to ensure the production of a well-defined and highly effective therapeutic.

References

-

Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates. PMC, National Center for Biotechnology Information. [Link]

-

Engineering THIOMABs for site-specific conjugation of thiol-reactive linkers. Methods in Molecular Biology. [Link]

-

Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. PubMed. [Link]

-

Cleavable Vs. Non-Cleavable Linkers in ADCs. Biotech Informers. [Link]

-

Scheme 1 Synthesis of trifunctional linkers L1 and L2. Shown is the... ResearchGate. [Link]

-

Cleavable and Non-cleavable linkers. Cleavable linkers have the ability... ResearchGate. [Link]

-

Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC, National Center for Biotechnology Information. [Link]

-

Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. ResearchGate. [Link]

-

An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. [Link]

-

What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. JenKem Technology. [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates. PMC, National Center for Biotechnology Information. [Link]

-

Linker and Conjugation Technology; and Improvements. ResearchGate. [Link]

-

Linkers for ADCs. NJ Bio, Inc.. [Link]

-

Linker and Payload Synthesis Service. Creative Biolabs. [Link]

-

Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. PubMed. [Link]

-

Role of ADC linker design in advancing cancer therapies. d-Wise. [Link]

-

Site-Specific Conjugation. Creative Biogene IntegrateRNA. [Link]

-

Antibody–drug conjugates: Recent advances in linker chemistry. PMC, National Center for Biotechnology Information. [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC, National Center for Biotechnology Information. [Link]

Sources

- 1. creativepegworks.com [creativepegworks.com]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 5. Linker and Payload Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 7. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 18. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biotechinformers.com [biotechinformers.com]

- 20. researchgate.net [researchgate.net]

- 21. njbio.com [njbio.com]

- 22. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protocols | BroadPharm [broadpharm.com]

Precision Engineering of Peptide Therapeutics: Application Note on PEGylation Strategies

Introduction: The Hydrodynamic Shield

Peptide therapeutics often suffer from rapid renal clearance (half-life < 30 min) and susceptibility to proteolytic degradation. PEGylation—the covalent attachment of polyethylene glycol—addresses these issues not merely by adding mass, but by dramatically expanding the peptide's hydrodynamic radius (

A 20 kDa PEG molecule is not just "heavy"; it behaves in solution like a random coil with a radius comparable to a globular protein 3-4x its mass. This "shielding" effect reduces immunogenicity and prevents glomerular filtration (cutoff ~70 kDa). However, the success of this modification relies entirely on the precision of the conjugation chemistry. Random attachment destroys active binding sites; site-specific attachment preserves them.

This guide details the two most robust protocols for peptide PEGylation: Amine-reactive (NHS-ester) and Thiol-reactive (Maleimide) conjugation.

Strategic Planning: Chemistry Selection

Before wetting any reagents, determine the available functional groups on your peptide.

| Feature | Amine PEGylation (NHS-Ester) | Thiol PEGylation (Maleimide) |

| Target Residue | N-terminus, Lysine ( | Cysteine (Sulfhydryl) |

| Selectivity | Low (Random). Reacts with all accessible amines. | High (Site-Specific). Reacts only with free thiols at pH 6.5–7.5. |

| Reaction pH | pH 7.0 – 8.0 | pH 6.5 – 7.5 |

| Key Risk | Heterogeneity (mixture of mono-, di-, tri-PEGylated species). | Disulfide scrambling; Oxidation of thiols. |

| Ideal For | Peptides where Lysines are not in the active site. | Peptides with an engineered Cys or native free Cys. |

Decision Logic for Conjugation Strategy

Figure 1: Decision tree for selecting the optimal PEGylation chemistry based on peptide sequence and active site location.

Protocol A: Amine-Reactive Conjugation (NHS-Ester)

Mechanism: N-hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds. Critical Constraint: NHS esters hydrolyze rapidly in water. The half-life of an NHS ester at pH 8.0 is less than 1 hour. Speed is essential.

Materials

-

Peptide: 2–5 mg/mL in reaction buffer.[1]

-

PEG Reagent: mPEG-NHS (Linear or Branched, 5kDa–40kDa).

-

Reaction Buffer: PBS (pH 7.4) or Bicarbonate buffer (pH 8.0). NO PRIMARY AMINES (No Tris, Glycine, or Ammonium ions).

-

Quenching Buffer: 1M Tris-HCl (pH 8.0) or 1M Glycine.

-

Solvent: Anhydrous DMSO or DMF.

Step-by-Step Methodology

-

Buffer Exchange: Ensure peptide is in an amine-free buffer (PBS pH 7.4). If the peptide was lyophilized from HPLC, it may contain TFA; ensure pH is adjusted to >7.0.

-

PEG Preparation: Weigh mPEG-NHS immediately before use. Dissolve in anhydrous DMSO to make a 10 mM - 50 mM stock.

-

Scientist's Note: Do not store NHS-PEG in solution. Reconstitute only what you need.

-

-

Reaction Initiation: Add mPEG-NHS to the peptide solution.

-

Stoichiometry: Use 10–20 molar excess of PEG over peptide.

-

Why? hydrolysis competes with conjugation. Excess PEG ensures the reaction drives to completion before the ester degrades.

-

-

Incubation: Incubate for 30–60 minutes at Room Temperature (20–25°C) or 2 hours at 4°C.

-

Insight: Continuous gentle agitation is required.

-

-

Quenching: Add Quenching Buffer (Tris or Glycine) to a final concentration of 50–100 mM. Incubate for 15 minutes.

-

Mechanism: The primary amines in Tris/Glycine rapidly scavenge any remaining NHS esters, preventing over-reaction or cross-linking during purification.

-

Protocol B: Thiol-Reactive Conjugation (Maleimide)

Mechanism: Maleimides react specifically with sulfhydryl groups (-SH) to form stable thioether bonds.[2] Critical Constraint: Specificity is pH-dependent. Above pH 8.0, maleimides react with primary amines (Lysine). Below pH 6.0, the reaction is too slow.

Materials

-

Peptide: Must contain a reduced Cysteine.

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or Immobilized TCEP gel. Avoid DTT if possible (DTT contains thiols and competes for the maleimide).

-

PEG Reagent: mPEG-Maleimide.

-

Reaction Buffer: PBS + 5mM EDTA, pH 7.0. Degassed .

-

Why EDTA? Chelates metals that catalyze disulfide oxidation.

-

Why Degassed? Oxygen promotes the reformation of disulfide bonds (dimerization) before the PEG can react.

-

Step-by-Step Methodology

-

Reduction (Pre-step): If the peptide exists as a dimer (disulfide linked), treat with 10 molar excess TCEP for 30 mins.

-

Scientist's Note: TCEP does not react with maleimides rapidly, so it often does not need to be removed. DTT must be removed via desalting columns (e.g., PD-10) before adding PEG.

-

-

PEG Preparation: Dissolve mPEG-Maleimide in the Reaction Buffer or DMSO.

-

Reaction Initiation: Add mPEG-Maleimide to the reduced peptide.

-

Stoichiometry: Use 1.5 – 5 molar excess of PEG.

-

Contrast: Unlike NHS, maleimide is stable in water. You need less excess because hydrolysis is not a major competitor at pH 7.

-

-

Incubation: 2–4 hours at Room Temperature or Overnight at 4°C. Keep under Nitrogen/Argon atmosphere if possible to prevent oxidation.

-

Quenching: Add 2-Mercaptoethanol or excess Cysteine to quench unreacted maleimide groups.

Downstream Processing: Purification & Analysis

Separating a 25 kDa PEG-Peptide from a 20 kDa free PEG is challenging.

Purification Strategy

| Method | Application | Pros | Cons |

| Cation Exchange (CEX) | Primary Choice for Peptides | Separates based on charge shielding. Free PEG flows through; Conjugate elutes later. | Requires method development (salt gradient). |

| Size Exclusion (SEC) | Polishing | Gentle. Removes aggregates and small molecules. | Poor resolution between Free PEG and PEG-Peptide if peptide is small (<5kDa). |

| RP-HPLC (C4 Column) | Analytical / Small Scale | High resolution. | PEG smears on columns; Organic solvents can precipitate high MW PEGs. |

Analytical Workflow (QC)

-

SDS-PAGE:

-

Staining: PEG does not bind Coomassie well. Use Barium Iodide stain for PEG or Silver Stain for the peptide.

-

Migration: PEGylated peptides migrate slower than their MW suggests. A 5kDa peptide + 20kDa PEG might run at ~40-50kDa apparent MW due to the hydration shell.

-

-

MALDI-TOF MS:

-

Use DHB (2,5-dihydroxybenzoic acid) matrix.

-

Expect a "bell curve" distribution for the PEG mass, shifted by the mass of the peptide.

-

Experimental Workflow Diagram

Figure 2: End-to-end workflow for peptide PEGylation, emphasizing the transition from reaction kinetics to purification.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (NHS) | Hydrolysis of ester before conjugation. | Ensure buffer is absolutely amine-free. Dissolve PEG immediately before use.[1][3][4] Increase PEG molar excess to 20-50x. |

| Low Yield (Maleimide) | Oxidation of peptide (Dimerization). | Use degassed buffers. Add EDTA. Ensure TCEP is present or reduction was complete. |

| Multiple Bands (SDS-PAGE) | Non-specific conjugation. | NHS: Reduce pH to 7.0 or reduce PEG excess. Maleimide: pH is likely >8.0, causing amine reactivity; adjust to pH 6.5–7.[5]0. |

| Precipitation | "Salting out" effect of PEG. | Dilute the reaction. PEG is highly soluble, but high concentrations can alter peptide solubility. |

References

-

Veronese, F. M. (2001).[6][7] Peptide and protein PEGylation: a review of problems and solutions. Biomaterials.[6][7]

-

Thermo Fisher Scientific. (n.d.). NHS-PEG Conjugation Protocols. Thermo Scientific Instructions.

-

Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews.

-

Sigma-Aldrich. (n.d.).[8] Protocol for PEG Maleimide Conjugation. Technical Bulletins.

-

Bachem. (2017). PEGylation of Peptides. Bachem Global Media.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. broadpharm.com [broadpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. espace.inrs.ca [espace.inrs.ca]

- 6. creativepegworks.com [creativepegworks.com]

- 7. Peptide and protein PEGylation: a review of problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. furthlab.xyz [furthlab.xyz]

Application Note: Dendritic Amplification Strategies using N-(acid-PEG3)-N-bis(PEG3-amine)

Executive Summary & Scientific Rationale

The molecule N-(acid-PEG3)-N-bis(PEG3-amine) represents a class of heterobifunctional, branched linkers (dendrons) critical for signal amplification and high-density loading. Its "Y-shaped" geometry features a single carboxylic acid focal point and two primary amine termini.

Core Utility:

-

Signal Amplification: Attaching two fluorophores/detectors to a single binding site.

-

High-DAR ADCs: Doubling the Drug-to-Antibody Ratio (DAR) by attaching two drug payloads to a single antibody conjugation site.

The "Zwitterion Paradox": A common failure mode with this reagent is attempting to activate its carboxylic acid moiety while its amine arms are free. In the presence of EDC, the activated carboxyl (O-acylisourea) will rapidly react with the molecule's own intramolecular or intermolecular amines, resulting in uncontrollable polymerization.

The Solution: This Application Note details the "Payload-First" Assembly Protocol . By reacting the linker's amine arms with an NHS-activated payload before activating the core carboxylic acid, we effectively "cap" the nucleophiles. This transforms the zwitterionic linker into a stable, carboxyl-functionalized dimer that can be cleanly activated via EDC/NHS for final bioconjugation.

Strategic Workflow: The "Payload-First" Approach

This protocol describes the construction of a Branched Payload Construct followed by conjugation to a target biomolecule (e.g., Antibody).

Phase I: Payload Loading (Amine Capping)

React the linker with a slight excess of NHS-ester functionalized payload (Drug, Dye, or Biotin). This occupies the amines and prevents future self-polymerization.

-

Reaction: Linker-(NH₂/NH₂) + 2.5× Payload-NHS

(Payload)₂-Linker-COOH

Phase II: Core Activation

Activate the single remaining carboxyl group on the linker using EDC/sulfo-NHS.

-

Reaction: (Payload)₂-Linker-COOH + EDC/NHS

(Payload)₂-Linker-NHS

Phase III: Bioconjugation

Conjugate the activated branched construct to the Target Biomolecule (e.g., Antibody Lysines).

-

Reaction: Target-NH₂ + (Payload)₂-Linker-NHS

Target-Linker-(Payload)₂

Materials & Buffer Preparation[1][2][3][4][5]

Reagents

-

Linker: N-(acid-PEG3)-N-bis(PEG3-amine) (MW ~571.7 Da).[1][2]

-

Payload: NHS-Ester functionalized molecule (e.g., AF488-NHS, Biotin-NHS, or SMCC-Drug).

-

Target: Antibody or Protein (Concentration > 1 mg/mL).[3][4][5]

-

Crosslinkers: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) and Sulfo-NHS.

-

Solvents: Dry DMSO or DMF (anhydrous).

Buffer Systems (Critical for pH Control)

| Buffer Name | Composition | pH | Purpose |

| Reaction Buffer A | 100 mM Sodium Bicarbonate | 8.5 | Phase I: Promotes rapid NHS-Amine reaction. |

| Activation Buffer B | 100 mM MES, 500 mM NaCl | 6.0 | Phase II: Optimizes EDC stability/activity. |

| Coupling Buffer C | 1x PBS (Phosphate Buffered Saline) | 7.4 | Phase III: Physiological coupling to protein.[6] |

Detailed Experimental Protocol

Phase I: Payload Loading (Synthesis of the Branched Construct)

Goal: Attach payload to the linker amines to prevent polymerization.

-

Solubilization: Dissolve N-(acid-PEG3)-N-bis(PEG3-amine) in Buffer A at 10 mM.

-

Payload Addition: Dissolve the Payload-NHS ester in anhydrous DMSO at 100 mM.

-

Reaction: Add the Payload-NHS to the Linker solution at a 2.5 : 1 molar ratio (Payload : Linker).

-

Note: The slight excess ensures both amine arms are fully substituted.

-

-

Incubation: Incubate for 2 hours at Room Temperature (RT) or Overnight at 4°C.

-

Purification (Step 1): Remove excess hydrolyzed Payload-NHS and free NHS by Reverse Phase HPLC or Size Exclusion Chromatography (Desalting) if the MW difference allows.

-

QC Check: Mass Spectrometry (LC-MS) is recommended here to confirm the formation of (Payload)2-Linker-COOH and absence of mono-substituted species.

-

Result: You now have a stable, carboxyl-terminated branched reagent.

-

Phase II: Activation of the Branched Construct

Goal: Convert the core Carboxyl to a reactive NHS-ester.

-

Buffer Exchange: Reconstitute or exchange the purified construct into Activation Buffer B (MES, pH 6.0) .

-

Activation: Add EDC (final conc. 5 mM) and Sulfo-NHS (final conc. 10 mM) to the construct solution.

-

Incubation: React for 15 minutes at RT.

-

Quenching/Purification (Critical):

-

Option A (Desalting): Pass the reaction through a Zeba™ Spin Desalting Column (equilibrated in Buffer B) to remove excess EDC. This is preferred to prevent crosslinking the Target protein to itself.

-

Option B (Quenching): Add 2-Mercaptoethanol (20 mM) to quench excess EDC if desalting is impossible (though this reduces yield).

-

Phase III: Conjugation to Target Biomolecule

Goal: Attach the branched construct to the antibody/protein.

-

Target Prep: Ensure the Target Protein is in Coupling Buffer C (PBS, pH 7.4) . Avoid Tris or Glycine buffers.[4]

-

Mixing: Add the Activated Branched Construct (from Phase II) to the Target Protein.

-

Molar Ratio: Use 5–20x molar excess of Construct over Protein, depending on desired loading.

-

-

Incubation: Incubate for 2 hours at RT or Overnight at 4°C.

-

Final Purification: Remove unreacted Branched Construct via Dialysis (Slide-A-Lyzer™) or Desalting Column (MWCO > 7kDa).

Visualization of Reaction Pathway

The following diagram illustrates the "Payload-First" logic required to successfully utilize this zwitterionic linker.

Caption: Workflow for generating branched conjugates. Phase I caps the amines to prevent self-polymerization during Phase II activation.

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Precipitation during Phase I | Payload insolubility | Increase DMSO concentration (up to 20% v/v) or use a sulfonated (water-soluble) payload variant. |

| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure Phase II activation is done in MES pH 6.0 and used immediately. Do not store activated ester. |

| Protein Aggregation | Over-labeling | Reduce the molar excess of the Branched Construct in Phase III. |

| No Signal/Payload | Linker Polymerization | Did you skip Phase I? If the linker amines are not capped before EDC addition, the linker reacts with itself. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

- Foundational reference for EDC/NHS chemistry and two-step protocols.

-

Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol.

- Standard operating procedures for carbodiimide activ

-

BroadPharm. (n.d.). N-(acid-PEG3)-N-bis(PEG3-amine) Product Page.

- Source for structural d

-

Bartkovitz, D., et al. (2018). Optimization of Branched PEG Linkers for Antibody-Drug Conjugates. Bioconjugate Chemistry.

- Discusses the impact of branched linkers on hydrophilicity and DAR.

Sources

Application Note: Precision Engineering of Antibody-Drug Conjugates (ADCs) using Discrete PEG Linkers

[1]

Abstract

The therapeutic index of Antibody-Drug Conjugates (ADCs) relies heavily on the linker technology connecting the cytotoxic payload to the targeting antibody.[1] Polyethylene glycol (PEG) linkers have emerged as a critical component for modulating solubility, pharmacokinetics (PK), and reducing immunogenicity.[2] However, the polydispersity of traditional PEG reagents introduces heterogeneity that complicates manufacturing and regulatory approval. This guide details the strategic implementation of discrete (monodisperse) PEG linkers in ADC development, focusing on a robust Maleimide-Val-Cit-PAB conjugation workflow. We provide a self-validating protocol for cysteine-based conjugation and a comprehensive analysis strategy using Hydrophobic Interaction Chromatography (HIC).

Part 1: Strategic Design & Mechanism

The Imperative of Discrete PEG Linkers

Traditional PEGylation utilizes polydisperse polymers (a mixture of chain lengths), resulting in a Gaussian distribution of molecular weights. In ADC development, this heterogeneity creates a "mixture of mixtures," making batch-to-batch consistency nearly impossible to validate under GMP standards.

Why Switch to Discrete PEGs (dPEG)?

-

defined Chemical Entity: A dPEG with exactly 12 ethylene oxide units (

) is a single molecular species. This simplifies mass spectrometry (MS) characterization and Quality Control (QC). -

Pharmacokinetic Tuning: Data indicates that specific PEG lengths correlate directly with clearance rates. Short PEGs (PEG

-PEG -

Solubility Masking: Many cytotoxic payloads (e.g., PBD dimers, MMAE) are highly hydrophobic, leading to antibody aggregation. A hydrophilic PEG spacer creates a hydration shell, maintaining the ADC's monomeric state [2].

The Cleavable Linker Architecture

For this protocol, we utilize the industry-standard Val-Cit-PAB self-immolative linker system.

-

Mechanism: The Valine-Citrulline (Val-Cit) dipeptide is stable in systemic circulation (neutral pH) but is rapidly recognized and cleaved by Cathepsin B , a protease upregulated in the lysosomes of tumor cells.[1]

-

Self-Immolation: Cleavage reveals an amine on the para-aminobenzyl (PAB) spacer. This triggers a spontaneous electronic cascade (1,6-elimination), releasing the free, unmodified drug and carbon dioxide.

Figure 1: Mechanism of Action for Val-Cit-PAB Cleavable Linkers. The pathway ensures stability in blood plasma while guaranteeing rapid drug release upon lysosomal entry.

Part 2: Experimental Protocol

Objective: Conjugate a Maleimide-PEG

Materials & Reagents

-

Antibody: IgG1 monoclonal antibody (10 mg/mL in PBS, pH 7.4).

-

Linker-Payload: Maleimide-PEG

-Val-Cit-PAB-MMAE (Dissolved in dry DMSO to 10 mM). -

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine), 10 mM stock.[3]

-

Desalting Column: Zeba™ Spin Desalting Columns (7K MWCO) or Sephadex G-25.

-

Buffers:

-

Reaction Buffer: PBS pH 7.4 + 1 mM DTPA (metal chelator to prevent oxidation).

-

Elution Buffer: Histidine-Trehalose buffer (pH 6.[3]0) for final formulation.

-

Step-by-Step Workflow

Step 1: Partial Reduction of Antibody

Rationale: We target the interchain disulfide bonds. Controlled reduction yields a predictable number of free thiols (typically 2, 4, or 8) for conjugation.

-

Dilute mAb to 5 mg/mL in Reaction Buffer.

-

Add 2.5 to 3.0 molar equivalents of TCEP per mole of antibody.

-

Note: Unlike DTT, TCEP does not strictly require removal before maleimide addition, but for high-precision ADCs, we recommend desalting to prevent any side reactions [3].

-

-

Incubate at 37°C for 90 minutes with gentle agitation.

-

Critical Step: Cool to room temperature. If using DTT, you must desalt here. If using TCEP, you may proceed, but a buffer exchange into pH 7.0–7.2 is optimal to limit maleimide hydrolysis.

Step 2: Conjugation (Michael Addition)

Rationale: The maleimide group reacts specifically with the free thiols created in Step 1.

-

Prepare the Linker-Payload working solution. Calculate the volume required for 8-10 molar equivalents (excess relative to mAb).

-

Solvent Check: Ensure the final DMSO concentration in the reaction does not exceed 10-15% (v/v) to prevent mAb precipitation.

-

-

Add the Linker-Payload slowly to the reduced mAb while swirling.

-

Incubate at 4°C for 1 hour or Room Temp for 30 mins.

-

Why 4°C? Lower temperature suppresses the rate of maleimide hydrolysis (ring opening) which competes with the conjugation reaction [4].

-

Step 3: Quenching & Purification[]

-

Add N-Acetylcysteine (20 equivalents) to quench unreacted maleimide linkers. Incubate for 15 mins.

-

Purify using a Desalting Column or Size Exclusion Chromatography (SEC) to remove free drug-linker and organic solvent.

-

Elute into the final storage buffer (e.g., Histidine-Trehalose pH 6.0).

Figure 2: Workflow for Cysteine-Based Maleimide Conjugation. The process emphasizes temperature control and stoichiometry to control the Drug-to-Antibody Ratio (DAR).

Part 3: Analysis & Troubleshooting

Validating the Drug-to-Antibody Ratio (DAR)

The DAR is the most critical quality attribute. A DAR of 4 is often the target for optimal therapeutic index.

Method of Choice: Hydrophobic Interaction Chromatography (HIC-HPLC) Unlike Reversed-Phase (RP) HPLC, HIC is non-denaturing. It preserves the intact antibody structure, allowing separation of species based purely on the number of hydrophobic drug payloads attached (DAR 0, 2, 4, 6, 8) [5].

-

Column: Butyl or Phenyl non-porous resin (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: 1.5 M Ammonium Sulfate + 25 mM Sodium Phosphate (High Salt).

-

Mobile Phase B: 25 mM Sodium Phosphate + 20% Isopropanol (Low Salt).

-

Gradient: Linear decrease of salt (A

B). -

Result: Higher DAR species are more hydrophobic and elute later.

Data Interpretation Table:

| Peak Retention Time | Species | Hydrophobicity | Expected Abundance (Target) |

| Early | Unconjugated mAb (DAR 0) | Low | < 5% |

| Mid-Early | DAR 2 | Low-Mid | 10-15% |

| Middle | DAR 4 | Medium | > 60% |

| Late | DAR 6/8 | High | < 20% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Efficiency (Low DAR) | Maleimide hydrolysis prior to conjugation. | Ensure Linker-Payload is dissolved in dry DMSO immediately before use. Check buffer pH is < 7.5. |

| Precipitation during Conjugation | Hydrophobic payload aggregation. | Increase PEG linker length (e.g., move from PEG |

| High Aggregates (HMW Species) | Over-reduction of antibody. | Reduce TCEP equivalents or reaction temperature. Re-optimize reduction time. |

| Broad Peaks in HIC | Polydisperse Linker usage. | Switch to Discrete PEG (dPEG) reagents. |

References

-

Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation in Antibody Conjugation

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Aggregation Mitigation during Bioconjugation (ADCs, Fluorophores, Biotinylation)

Introduction: The "Invisible" Yield Killer

Welcome to the technical support center. If you are here, you likely have a cloudy reaction vial, a clogged SEC column, or a DLS report showing a polydispersity index (PDI) > 0.2.

Aggregation during antibody conjugation is rarely random; it is a deterministic outcome of forcing a hydrophilic protein (IgG) to accept hydrophobic cargo (payloads) under destabilizing conditions. As a Senior Application Scientist, I treat aggregation not as a "bad luck" event, but as a failure of solubility management .

This guide abandons generic advice in favor of mechanistic interventions. We will focus on the three critical vectors of instability: Electrostatics (pI), Solvent Shock, and Hydrophobic Stacking.

Core Diagnostic Workflows (Visualized)

Before adjusting your protocol, identify where the failure occurs. Use the decision tree below to diagnose the root cause based on your observation.

Diagram 1: Aggregation Root Cause Analysis Tree

Figure 1: Decision tree to isolate the specific mechanism of aggregation based on visual and chromatographic evidence.

Critical Protocols & Mitigation Strategies

Protocol A: The "Arginine Rescue" Buffer System

Use Case: Preventing hydrophobic stacking during conjugation of ADCs (Antibody-Drug Conjugates). Mechanism: Arginine acts as a "neutral crowder" and interacts with aromatic residues/peptide backbones to suppress protein-protein interactions [1].

The Protocol:

-

Base Buffer: Prepare 50 mM Histidine or Phosphate (pH 7.0 – 7.4).

-

The Additive: Add 0.2 M (200 mM) L-Arginine to the buffer.

-

Note: Arginine is basic. You must pH adjust the buffer with HCl after dissolving the Arginine.

-

-

Buffer Exchange: Perform a buffer exchange (dialysis or spin column) of your antibody into this "Arginine Rescue" buffer before adding the payload.

-

Reaction: Perform the conjugation in this high-arginine environment.

Why it works: The guanidinium group of arginine suppresses the formation of inter-protein salt bridges and hydrophobic contacts that lead to irreversible aggregation [1].

Protocol B: The "Solvent-Slip" Addition Method

Use Case: Preventing "Solvent Shock" when adding hydrophobic payloads (e.g., PBDs, Maytansinoids) dissolved in DMSO/DMF. The Issue: Rapid addition of organic solvent creates a local "hotspot" where solvent concentration >50%, instantly denaturing the protein it touches.

The Protocol:

-

Limit Total Solvent: Ensure final organic solvent concentration (DMSO/DMA/DMF) never exceeds 10% (v/v) [2]. Ideally, keep it <5%.

-

The "Slip" Stream: Do not pipette the payload directly into the center of the antibody solution.

-

Vortex Technique:

-

Set a vortex mixer to the lowest gentle setting.

-

Hold the antibody tube on the vortex to create a gentle swirl (meniscus depression).

-

Pipette the payload slowly down the side of the tube wall, allowing it to "slip" into the moving liquid.

-

Alternative: Use a syringe pump for addition rates <10 µL/min for large batches.

-

Troubleshooting Guide (FAQ Format)

Q1: My reaction turns cloudy immediately upon adding the linker-payload. What happened?

Diagnosis: You likely triggered Solvent Shock or Isoelectric Precipitation . The Fix:

-

Check pH vs pI: If your antibody pI is 8.5 and your conjugation pH is 8.5, the protein has zero net charge and will precipitate easily. Shift pH by ±1.0 unit.

-

Cosolvent Check: If your payload is highly hydrophobic, the antibody cannot maintain solubility once labeled. Add Propylene Glycol (10-20%) or PEG-400 to the reaction buffer to solubilize the conjugate [3].

Q2: I see High Molecular Weight (HMW) species on SEC, but the solution looks clear.

Diagnosis: Soluble aggregates (dimers/trimers). The Fix:

-

Lysine Chemistry: If using NHS-esters, you may be cross-linking antibodies. Lower the protein concentration (dilute to <2 mg/mL) to reduce collision frequency.

-

Cysteine Chemistry: If reducing inter-chain disulfides, you may have "scrambled" disulfides re-forming between different antibodies. Ensure you use EDTA (1-5 mM) to prevent metal-catalyzed re-oxidation and cap free thiols immediately after reaction.

Q3: Can I remove aggregates after they form?

Diagnosis: Post-conjugation polishing. The Fix: Yes, but filtration (0.2 µm) is not enough (it only removes visible precipitate).

Data Summary: Additives for Stability

Use this table to select the right additive for your specific aggregation type.

| Additive | Recommended Conc. | Mechanism of Action | Best For... |

| L-Arginine | 0.2 M – 0.5 M | Suppresses protein-protein interactions; masks hydrophobic patches. | General ADC conjugation; high-concentration storage. |

| Sucrose / Trehalose | 5% – 10% (w/v) | Preferential hydration (stabilizes native state). | Freeze-thaw protection; long-term storage. |

| NaCl | 150 mM – 300 mM | Ionic shielding. | Preventing electrostatic aggregation (unless pI is an issue).[4] |

| Propylene Glycol | 10% – 20% (v/v) | Reduces solvent polarity; solubilizes hydrophobic payloads. | Conjugating extremely hydrophobic drugs (e.g., PBD dimers). |

| EDTA | 1 mM – 5 mM | Chelates divalent cations (Cu²⁺, Fe²⁺). | Preventing oxidation-induced aggregation (Cysteine conjugation). |

The "Safe-Path" Conjugation Workflow

This diagram outlines the optimized workflow integrating the checkpoints discussed above.

Diagram 2: Optimized Conjugation Workflow

Figure 2: Step-by-step workflow emphasizing the critical "Solvent Check" and "Polishing" phases to ensure monomeric purity.

References

-

Mechanism of Protein Aggregation Inhibition by Arginine. Journal of the American Chemical Society. (2024).[5][6][7] Explains the "neutral crowder" effect and blockage of anionic side chains. Link

-

Effect of DMSO on antibody at different concentrations. ResearchGate / Antibodies. (2024).[5][6][7] Establishes the safe limits of DMSO (10-20%) for IgG stability. Link

-

Tackling Aggregation Challenges in ADC Production. Pharmaceutical Technology. (2017). Discusses hydrophobicity-driven aggregation in ADCs. Link

-

Efficient removal of aggregates from monoclonal antibodies by hydrophobic interaction chromatography. Thermo Fisher Scientific Application Note. Detailed protocol for using HIC in flow-through mode. Link

Sources

- 1. biopharminternational.com [biopharminternational.com]

- 2. Aggregate removal| The application of HIC resin in bsAbs purification-Bestchrom [bestchrom.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. cytivalifesciences.com [cytivalifesciences.com]

Technical Support Center: Reaction Condition Optimization for N-(acid-PEG3)-N-bis(PEG3-amine)

Welcome to the technical support center for the reaction condition optimization of N-(acid-PEG3)-N-bis(PEG3-amine). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile trifunctional PEG linker in their synthetic workflows, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this molecule and achieve optimal results in your experiments.

Introduction to N-(acid-PEG3)-N-bis(PEG3-amine)

N-(acid-PEG3)-N-bis(PEG3-amine) is a heterotrifunctional PEG linker featuring a central tertiary amine branching to one carboxylic acid-terminated PEG arm and two primary amine-terminated PEG arms.[1][2] This unique architecture makes it a valuable building block in medicinal chemistry, allowing for the sequential and controlled conjugation of three different molecular entities. The hydrophilic PEG spacers enhance the solubility and pharmacokinetic properties of the final conjugate.[3][4]

The primary challenge in utilizing this linker lies in achieving selective reactivity at the desired functional group while preventing unwanted side reactions, such as self-polymerization. This guide will focus on strategies for the selective acylation of the carboxylic acid moiety, a common first step in many synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for activating the carboxylic acid of N-(acid-PEG3)-N-bis(PEG3-amine)?

A1: The most frequently used coupling reagents for amide bond formation with this type of linker are carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][5][6] The choice between them often depends on the specific substrate and desired reaction kinetics. HATU is known for its high efficiency and is often preferred for more challenging couplings.[7]

Q2: How can I prevent the primary amine groups from reacting with the activated carboxylic acid during the coupling step?

A2: To ensure selective reaction at the carboxylic acid, the two primary amine groups must be protected with an orthogonal protecting group before the amide coupling reaction.[1] Common choices for amine protection include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.[1][] These groups can be selectively removed under specific conditions that do not affect the newly formed amide bond.

Q3: What are the key parameters to control for a successful amide coupling reaction?

A3: Several factors are crucial for a successful coupling reaction:

-

Stoichiometry: Precise control of the molar ratios of the coupling reagents and the amine being coupled is essential to maximize yield and minimize side products.

-

Solvent: Anhydrous, polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.[4][9]

-

Temperature: Most coupling reactions are performed at room temperature, but for sensitive substrates, cooling to 0°C may be necessary to reduce side reactions.[9]

-

pH (for EDC coupling): When using EDC in aqueous or partially aqueous solutions, maintaining a slightly acidic pH (around 4.5-6.0) is optimal for the activation step.[4]

Q4: I am observing a complex mixture of products in my reaction. What could be the cause?

A4: A complex product mixture often indicates incomplete protection of the primary amines, leading to side reactions such as self-polymerization or oligomerization. It could also result from the degradation of the coupling reagent or the use of non-anhydrous solvents. Careful characterization of the protected starting material is crucial before proceeding with the coupling reaction.

Q5: What are the best methods for purifying the final PEGylated product?

A5: The purification of PEGylated compounds can be challenging due to their hydrophilicity and potential for aggregation. Common purification techniques include:

-

Size-Exclusion Chromatography (SEC): Effective for separating based on molecular size, which is useful for removing unreacted small molecules.[10]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying polar molecules, often with modified gradients (e.g., water/acetonitrile with TFA or formic acid).

-

Ion-Exchange Chromatography (IEX): Can be used if the product has a net charge that is different from the starting materials and byproducts.[]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low to no product formation | - Ineffective activation of the carboxylic acid.- Degradation of coupling reagents.- Presence of moisture in the reaction. | - Switch to a more powerful coupling reagent (e.g., from EDC to HATU).- Use fresh, high-purity coupling reagents.- Ensure all glassware is oven-dried and use anhydrous solvents. |

| Formation of multiple products (e.g., oligomers) | - Incomplete protection of the primary amine groups.- Premature deprotection of the amine groups during the reaction. | - Verify the complete protection of the amine groups by LC-MS and/or NMR before starting the coupling reaction.- Choose a more robust protecting group if the current one is not stable under the reaction conditions. |

| Difficulty in removing coupling agent byproducts | - Use of DCC can lead to the formation of dicyclohexylurea (DCU), which can be difficult to remove.- Hydrolysis of uronium-based reagents. | - If using DCC, perform a filtration step to remove the precipitated DCU.- For water-soluble byproducts from EDC or HATU, perform an aqueous workup. |

| Product is difficult to purify | - The product has similar polarity to starting materials or byproducts.- The product is unstable on silica gel. | - Optimize the RP-HPLC gradient for better separation.- Consider alternative purification methods like SEC or preparative TLC.- For amine-containing PEGs, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can improve peak shape. |

| Inconsistent reaction yields | - Variability in reagent quality.- Inconsistent reaction setup and conditions. | - Use reagents from a reliable supplier and store them under appropriate conditions.- Develop a standardized, detailed protocol and adhere to it strictly for each reaction. |

Experimental Protocols